Lithocholic Acid (LCA) is a secondary bile acid distinguished by its high hydrophobicity and potent, specific interactions with key nuclear and G-protein coupled receptors. Unlike primary bile acids such as cholic acid or chenodeoxycholic acid, which are synthesized in the liver, LCA is formed in the colon through bacterial metabolism. This structural modification results in a unique pharmacological profile, primarily characterized by potent agonism at the Takeda G-protein-coupled receptor 5 (TGR5) and antagonism at the farnesoid X receptor (FXR). These distinct activities make LCA a critical tool for research in metabolic disease, inflammation, and cellular signaling, where precise modulation of these pathways is required.
Substituting Lithocholic Acid (LCA) with other bile acids based on structural similarity is a critical experimental error. For instance, while both LCA and Chenodeoxycholic Acid (CDCA) interact with the Farnesoid X Receptor (FXR), they produce opposite effects: LCA acts as an antagonist, whereas CDCA is a potent agonist. Similarly, while Deoxycholic Acid (DCA) is also a TGR5 agonist, LCA demonstrates significantly higher potency. The number and position of hydroxyl groups also dictate hydrophobicity and cytotoxicity; LCA is the most hydrophobic and among the most toxic of the common bile acids, a stark contrast to the hydrophilic and cytoprotective profile of Ursodeoxycholic Acid (UDCA). These fundamental differences in receptor modulation, potency, and physicochemical properties mean that substituting LCA with analogs like DCA, CDCA, or UDCA will yield fundamentally different and non-comparable results.
Lithocholic Acid is the most potent endogenous agonist for the TGR5 receptor among common unconjugated bile acids. In human TGR5-transfected CHO cells, LCA exhibited an EC50 of 0.53 μM. This is approximately 1.9-fold more potent than Deoxycholic Acid (DCA, EC50 = 1.01 μM), 8.4-fold more potent than Chenodeoxycholic Acid (CDCA, EC50 = 4.43 μM), and 14.6-fold more potent than Cholic Acid (CA, EC50 = 7.72 μM).
| Evidence Dimension | TGR5 Activation (EC50) |
| Target Compound Data | 0.53 μM |
| Comparator Or Baseline | Deoxycholic Acid: 1.01 μM; Chenodeoxycholic Acid: 4.43 μM; Cholic Acid: 7.72 μM |
| Quantified Difference | ~1.9x to 14.6x more potent than comparator bile acids |
| Conditions | cAMP production in human TGR5-transfected CHO cells. |
For studies requiring maximal TGR5 activation at the lowest concentration, such as inducing GLP-1 secretion or modulating energy expenditure, LCA is the most efficient choice, minimizing potential off-target effects.
Lithocholic Acid functions as a Farnesoid X Receptor (FXR) antagonist, with reported IC50 values of approximately 0.7-1.4 μM. This is in direct functional opposition to primary bile acids like Chenodeoxycholic Acid (CDCA), which is the most potent endogenous FXR agonist. This makes LCA a specific tool for inhibiting FXR-mediated gene expression, a function that cannot be replicated by agonist bile acids such as CDCA, DCA, or CA.
| Evidence Dimension | FXR Activity |
| Target Compound Data | Antagonist (IC50 ≈ 0.7-1.4 μM) |
| Comparator Or Baseline | Chenodeoxycholic Acid (CDCA): Potent Agonist |
| Quantified Difference | Functionally opposite activity (inhibition vs. activation) |
| Conditions | In vitro FXR activity assays. |
Researchers needing to specifically block FXR signaling to study its role in bile acid homeostasis or lipid metabolism must use an antagonist like LCA; substituting with an agonist like CDCA would produce the opposite biological outcome.
Lithocholic acid is recognized as the most hydrophobic of the common human bile acids due to having only one hydroxyl group. This property leads to a low critical micelle concentration (CMC) of 2-3 mM, indicating a strong tendency to self-aggregate in aqueous solutions. This is significantly lower than the CMCs of dihydroxy bile acids like Deoxycholic Acid (CMC ≈ 2.4-4 mM) and Chenodeoxycholic Acid (CMC ≈ 5-10 mM), and the trihydroxy Cholic Acid (CMC ≈ 15 mM). LCA's poor aqueous solubility necessitates the use of organic solvents like DMSO or DMF for stock solutions, where it reaches solubilities of ~20-30 mg/mL.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 2-3 mM |
| Comparator Or Baseline | Deoxycholic Acid: ~2.4-4 mM; Chenodeoxycholic Acid: 5-10 mM; Cholic Acid: 15 mM |
| Quantified Difference | Forms micelles at concentrations 2-5 times lower than other common bile acids. |
| Conditions | Aqueous solution. |
This high hydrophobicity and low CMC are critical for applications in drug delivery, solubilization of lipids, and studies of membrane disruption, where LCA's strong surfactant-like properties are a key requirement not met by more hydrophilic bile acids.
Lithocholic Acid is established as a highly toxic secondary bile acid, a characteristic directly linked to its hydrophobicity. In studies using zebrafish embryos, LCA was found to be toxic at concentrations as low as 3.25 μM, while other bile acids, including the hydrophilic Chenodeoxycholic Acid (CDCA), were non-toxic at these levels. In human umbilical vein endothelial cells (HUVECs), LCA induces cell death at concentrations above 25 μM. This contrasts sharply with the known cytoprotective effects of the hydrophilic bile acid Ursodeoxycholic acid (UDCA), which is used therapeutically to protect liver cells from the toxic effects of other hydrophobic bile acids.
| Evidence Dimension | Toxicity Threshold |
| Target Compound Data | Toxic to zebrafish embryos at 3.25 μM; toxic to HUVECs >25 μM |
| Comparator Or Baseline | Chenodeoxycholic Acid (CDCA): Non-toxic at similar concentrations in zebrafish; Ursodeoxycholic Acid (UDCA): Cytoprotective |
| Quantified Difference | Exhibits high toxicity at low micromolar concentrations where other bile acids are non-toxic or protective. |
| Conditions | In vitro endothelial cells (HUVEC) and in vivo zebrafish embryo models. |
For research models requiring the induction of cellular stress, apoptosis, or cholestatic injury, LCA serves as a potent and reliable tool, whereas less hydrophobic or cytoprotective bile acids would be ineffective for this specific application.
When the primary goal is to maximally activate TGR5 to study its downstream effects, such as GLP-1 release from enteroendocrine cells or increased energy expenditure in adipocytes, Lithocholic Acid is the indicated reagent. Its superior potency (EC50 ≈ 0.53 μM) compared to other bile acids like DCA or CDCA ensures a robust response at lower concentrations, providing a clearer signal-to-noise ratio and reducing the risk of off-target effects.
For experiments designed to inhibit FXR-mediated gene transcription, such as blocking the expression of bile acid transporters, Lithocholic Acid is the appropriate tool due to its antagonist properties. Unlike agonists such as CDCA which activate these pathways, LCA allows researchers to specifically probe the consequences of FXR signal blockade.
In studies of cholestasis, hepatotoxicity, or cellular stress, Lithocholic Acid serves as a potent and well-characterized toxic stimulus. Its high hydrophobicity and demonstrated cytotoxicity at low micromolar concentrations make it a reliable choice for inducing apoptosis and membrane disruption in relevant in vitro and in vivo models, an effect not achievable with more hydrophilic, non-toxic bile acids like UDCA.
Due to its high hydrophobicity and low critical micelle concentration (2-3 mM), Lithocholic Acid is suitable for use as a surfactant or solubilizing agent for highly lipophilic compounds or in studies of membrane protein solubilization. Its strong tendency to form micelles is a key processing and formulation attribute not offered by less hydrophobic bile acids like cholic acid.
Irritant